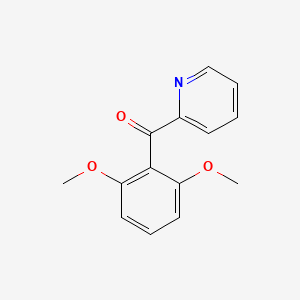
2-(2,6-Dimethoxybenzoyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant and Antibacterial Activities
- Summary of Application: Benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives have been found to exhibit antioxidant and antibacterial activities .
- Methods of Application: The compounds were synthesized and their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity tests. Their antibacterial activity was determined against three gram-positive bacteria and three gram-negative bacteria .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Metal Ion Sensing
- Summary of Application: Two pyridine-derived scaffolds containing identical molecular cores but different appendages, viz., terminal alkyne and internally 1,3-conjugated alkyne units, are successfully synthesized. They are found to bind Cu 2+ and Hg 2+ ions with different functionalities .
- Methods of Application: The compounds were synthesized and subjected to metal ion sensing at the molecular level .
- Results: Compounds interact with Cu 2+ by the pyridine N and the two adjacent amide N’s in a tripodal fashion, whereas they interact with Hg 2+ by their respective open-end and closed-end alkyne units .
Optical Probe for Zn 2+
- Summary of Application: A simple 2,6-bis(2-benzimidazole)pyridyl incorporated optical probe affording selective ratiometric targeting of biologically and environmentally significant Zn 2+ under buffer condition .
- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained are not provided in the source .
Synthesis of Novel Benzamide Compounds
- Summary of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoylic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application: The compounds were synthesized using TEA as base and THF as solvent. 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
- Results: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
Efficient Synthesis of 2,6-bis(hydroxymethyl)pyridine
- Summary of Application: A novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
- Results: After scale up, the bioconversion enabled titers exceeding 12 g L−1 .
Synthesis of Coordination Polymer of 2,6-bis(pyrazol-3-yl)pyridines
- Summary of Application: Attempts to produce heterometallic compounds under mild conditions of reactant diffusion resulted in the first coordination polymer of 2,6-bis(pyrazol-3-yl)pyridines to retain the core N3(L)MN3(L) .
- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained are not provided in the source .
Synthesis and Biological Activities of Pyridines
- Summary of Application: Pyridines, dihydropyridines, and piperidines possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry. Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained are not provided in the source .
Synthesis of 2,6-Di(2’-imidazoline-2’-yl)Pyridine
- Summary of Application: 2,6-Di(2′-imidazoline-2′-yl)pyridine, even though it is not fully aromatic, has the same distribution of heteroatoms as 2,6-di(2′-benzimidazol-2′-yl)pyridine and has been synthesized from pyridine 2,6-dicarboxylic acid and ethylenediamine under microwave irradiation and without catalyst .
- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained are not provided in the source .
Efficient Synthesis of 2,6-bis(hydroxymethyl)pyridine
- Summary of Application: A novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
- Results: After scale up, the bioconversion enabled titers exceeding 12 g L−1 .
Propriétés
IUPAC Name |
(2,6-dimethoxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-11-7-5-8-12(18-2)13(11)14(16)10-6-3-4-9-15-10/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNSWAXUEXNSSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431969 |
Source


|
| Record name | 2-(2,6-DIMETHOXYBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethoxybenzoyl)pyridine | |
CAS RN |
52856-16-3 |
Source


|
| Record name | 2-(2,6-DIMETHOXYBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



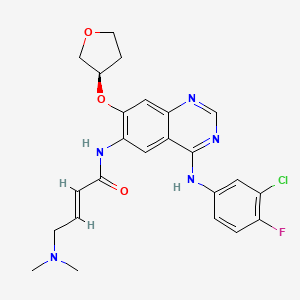
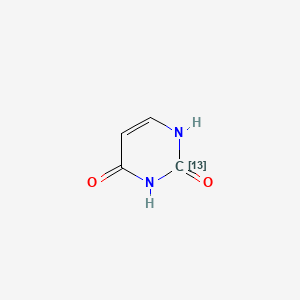
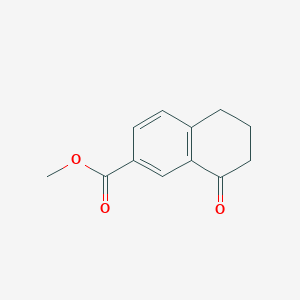
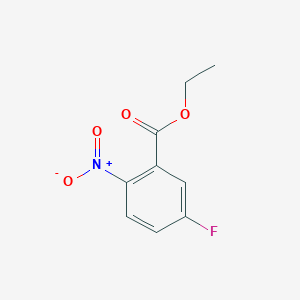
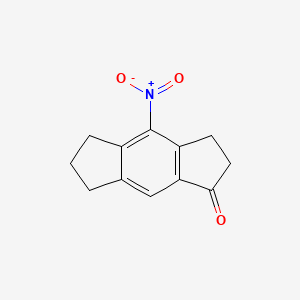
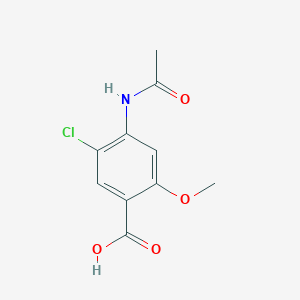
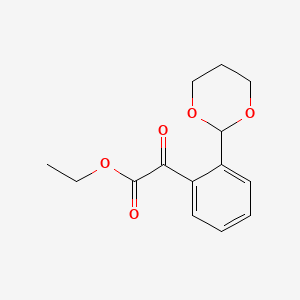

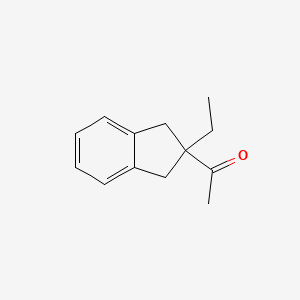

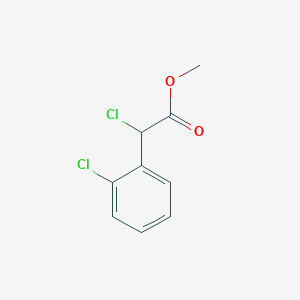
![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)